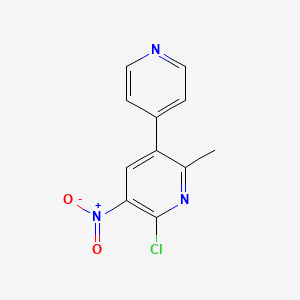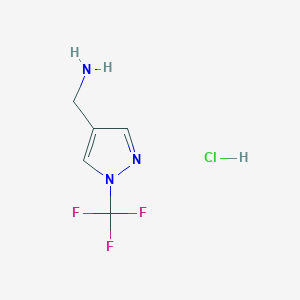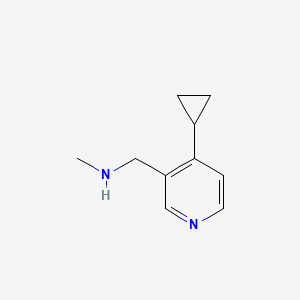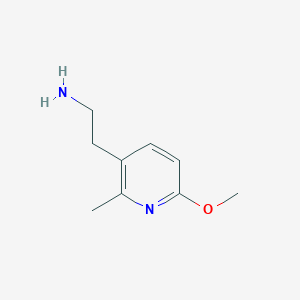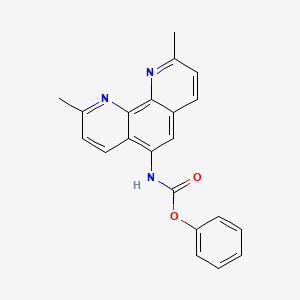![molecular formula C38H26N2O4 B13127163 1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione CAS No. 89868-56-4](/img/structure/B13127163.png)
1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core with two biphenyl groups attached via oxygen atoms at the 2 and 3 positions, and two amino groups at the 1 and 4 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, which is then functionalized with biphenyl groups through nucleophilic substitution reactions. The amino groups are introduced via amination reactions using suitable amine precursors under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The biphenyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted biphenyl and amino compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Wissenschaftliche Forschungsanwendungen
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. As a photosensitizer, it generates reactive oxygen species upon light activation, causing oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-chlorophenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-nitrophenyl)-1,4-diaminoanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione exhibits unique properties due to the presence of biphenyl groups, which enhance its electronic and steric characteristics. This makes it particularly suitable for applications in organic electronics and as a photosensitizer in medical treatments .
Eigenschaften
CAS-Nummer |
89868-56-4 |
|---|---|
Molekularformel |
C38H26N2O4 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
1,4-diamino-2,3-bis(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c39-33-31-32(36(42)30-14-8-7-13-29(30)35(31)41)34(40)38(44-28-21-17-26(18-22-28)24-11-5-2-6-12-24)37(33)43-27-19-15-25(16-20-27)23-9-3-1-4-10-23/h1-22H,39-40H2 |
InChI-Schlüssel |
DGIOFEKIJGJHBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3OC5=CC=C(C=C5)C6=CC=CC=C6)N)C(=O)C7=CC=CC=C7C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
